
Decorticasine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decorticasine is a pyrrolizidine alkaloid with the chemical formula C10H16N2O2 . It is known for its unique structure and potential applications in various fields of scientific research. This compound is primarily derived from natural sources and has been the subject of numerous studies due to its interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decorticasine can be synthesized through various chemical reactions involving pyrrolizidine alkaloids. One common method involves the extraction of alkaloids from plants such as Adenocarpus hispanicus. The extraction process typically includes the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The alkaloids are extracted from plant materials using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Decorticasine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Decorticasine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Decorticasine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparaison Avec Des Composés Similaires
Decorticasine is structurally similar to other pyrrolizidine alkaloids, such as:
- N-acetylnorloline
- N-butyrylnorloline
- Ammodendrine
- Tyramine
Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits.
Propriétés
Numéro CAS |
32639-10-4 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)propanamide |
InChI |
InChI=1S/C10H16N2O2/c1-2-8(13)11-9-7-5-12-4-3-6(14-7)10(9)12/h6-7,9-10H,2-5H2,1H3,(H,11,13) |
Clé InChI |
DONSVQBFPXNWRA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1C2CN3C1C(O2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


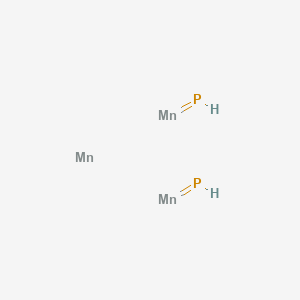
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)


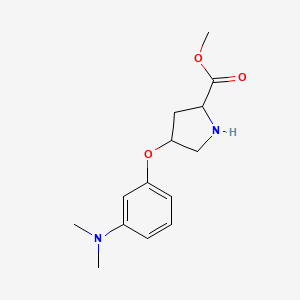
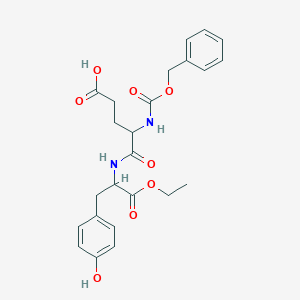
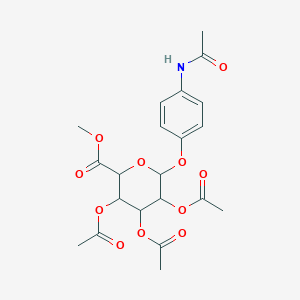
![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)

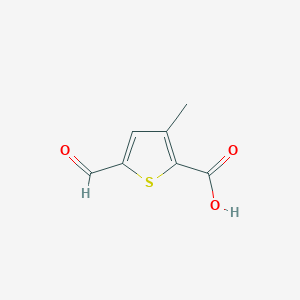
![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)
